Cas no 5286-34-0 (MALONONITRILE, o-BROMOBENZYLIDENE-)

MALONONITRILE, o-BROMOBENZYLIDENE- structure
5286-34-0 structure
Product Name:MALONONITRILE, o-BROMOBENZYLIDENE-
CAS No:5286-34-0
MF:C10H5BrN2
MW:233.064100980759
CID:2711308
PubChem ID:17605
Update Time:2025-04-21

MALONONITRILE, o-BROMOBENZYLIDENE- Chemical and Physical Properties

Names and Identifiers

    • 5286-34-0
    • NSC 637338
    • 2-[(2-bromophenyl)methylidene]propanedinitrile
    • Propanedinitrile,2-[(2-bromophenyl)methylene]-
    • NSC-637338
    • (2-bromobenzylidene)propanedinitrile
    • 2-(2-Bromobenzylidene)malononitrile
    • DTXSID80181482
    • Malononitrile, o-bromobenzal-
    • CS-0328169
    • NSC637338
    • G63216
    • BRN 2613883
    • WLN: NCYCN&U1R BE
    • SCHEMBL3368866
    • STL137663
    • (2-Bromobenzylidene)malononitrile
    • NSC-60054
    • AS-9497
    • F6782-3636
    • MFCD00175208
    • 2-Bromobenzylidenemalononitrile
    • 4-09-00-03464 (Beilstein Handbook Reference)
    • 2698-42-2
    • TL 239
    • 2-(2-Bromophenyl)-1,1-dicyanoethylene
    • 2-[(2-bromophenyl)methylene]propanedinitrile
    • 2-(2-bromo-benzylidene)-malononitrile
    • NSC60054
    • Propanedinitrile, [(2-bromophenyl)methylene]-
    • AKOS005715209
    • 2-Bromobenzalmalononitrile
    • MALONONITRILE, o-BROMOBENZYLIDENE-
    • JJF6L2U54D
    • NSC 60054
    • Propanedinitrile, ((2-bromophenyl)methylene)-
    • Propanedinitrile, 2-[(2-bromophenyl)methylene]-
    • Inchi: 1S/C10H5BrN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H
    • InChI Key: SMQPFDLDHFLJHV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1/C=C(\C#N)/C#N

Computed Properties

  • Exact Mass: 231.96361Da
  • Monoisotopic Mass: 231.96361Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.6Ų
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.